molecular formula C18H18FNO3 B2768570 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate CAS No. 1794935-15-1

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate

Cat. No. B2768570
CAS RN: 1794935-15-1
M. Wt: 315.344
InChI Key: JMYQPOPYCUMSCQ-UHFFFAOYSA-N
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Description

The compound “2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate” is a complex organic molecule. It contains a benzyl group which is substituted with two methyl groups at the 3rd and 4th positions . It also has an amino group attached to the benzyl group, which is further connected to a 2-oxoethyl group. The 2-oxoethyl group is then attached to a 2-fluorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the benzyl group, amino group, 2-oxoethyl group, and 2-fluorobenzoate group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amino group and the 2-oxoethyl group could potentially make this compound reactive towards acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom in the 2-fluorobenzoate group could potentially increase the compound’s reactivity .

Scientific Research Applications

Antitumor Activity

  • Potent Antiproliferative Activity: A compound structurally similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate, specifically 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was found to possess exquisitely potent antiproliferative activity, particularly in breast and colon cancer cell lines (Mortimer et al., 2006).
  • Bioactivation in Cancer Therapy: The benzothiazole derivatives, including fluorinated compounds, are bioactivated by cytochrome P450 enzymes, which may account for their antitumor activities. This bioactivation leads to reactive intermediates that could be effective in cancer therapy (Wang & Guengerich, 2012).

Chemical Synthesis and Analysis

  • Isotopic Exchange in Radiopharmaceuticals: The compound has been used in the synthesis of radiopharmaceuticals, such as in the study where a precursor compound was used in the isotopic exchange reaction for creating radiolabeled peptides (Sutcliffe-Goulden et al., 2002).
  • Fluorescence Effects in Biological Studies: Derivatives of similar compounds have been used to study fluorescence effects, which are important in biological and pharmacological research. This research can lead to the development of effective fluorescence probes or potential pharmaceuticals with antimycotic properties (Budziak et al., 2019).

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYQPOPYCUMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2-fluorobenzoate

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